molecular formula C20H15N3O4S B11592151 2-[(5Z)-5-(3-methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-5-(3-methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B11592151
M. Wt: 393.4 g/mol
InChI Key: NBWCAQLXDCVNMT-BOPFTXTBSA-N
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Description

2-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a heterocyclic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with phenyl isothiocyanate to form the triazolothiazole core. Finally, the phenyl acetate group is introduced through esterification with acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or phenyl acetate moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups introduced at specific positions.

Scientific Research Applications

2-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and disrupting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another triazolothiadiazole derivative with similar structural features.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: A structural isomer with different fusion permutations of the triazole and thiadiazine rings.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Another isomer with distinct structural arrangement.

Uniqueness

2-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is unique due to the presence of the methoxyphenyl and phenyl acetate groups, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

[2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C20H15N3O4S/c1-12(24)27-16-9-4-3-8-15(16)18-21-20-23(22-18)19(25)17(28-20)11-13-6-5-7-14(10-13)26-2/h3-11H,1-2H3/b17-11-

InChI Key

NBWCAQLXDCVNMT-BOPFTXTBSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC)/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=N2

Origin of Product

United States

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